methyl 7-bromo-1-benzofuran-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1379313-05-9 |
|---|---|
Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
methyl 7-bromo-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,1H3 |
InChI Key |
XKYGLUQPFPPWTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
Overview of Benzofuran Ring Systems in Contemporary Chemical Research
The benzofuran (B130515) ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental scaffold in a multitude of natural products and synthetic compounds. numberanalytics.com This structural motif is of great interest to chemists and pharmaceutical researchers due to the wide range of biological activities exhibited by its derivatives. rsc.orgacs.org Natural products containing the benzofuran core are found in various plant species and have been isolated from fungi and bacteria. rsc.orgrsc.org
In contemporary chemical research, benzofuran derivatives are extensively studied for their potential therapeutic applications. rsc.orgwisdomlib.org These compounds have demonstrated a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. rsc.orgbohrium.comrsc.org The versatility of the benzofuran scaffold allows for the synthesis of a vast library of derivatives, each with potentially unique biological and chemical properties. numberanalytics.comresearchgate.net This has led to the development of several clinically used drugs containing the benzofuran moiety, such as the antiarrhythmic drug amiodarone (B1667116) and the gout treatment benzbromarone. acs.orgnih.govnih.gov
Contextualization of Halogenated Benzofuran Derivatives Within Synthetic and Mechanistic Studies
The introduction of halogen atoms, such as bromine, into the benzofuran (B130515) ring system has been shown to significantly influence the compound's reactivity and biological activity. nih.govnih.gov Halogenated derivatives are of particular interest in synthetic and mechanistic studies for several reasons. From a synthetic standpoint, the halogen atom serves as a versatile handle for further functionalization. It can be readily replaced through various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Mechanistically, the position and nature of the halogen can impact the electronic properties of the benzofuran ring, thereby influencing its interaction with biological targets. nih.gov The ability of halogens to form halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site, can enhance the binding affinity of a molecule to its target protein. nih.gov This has been a key strategy in the design of potent enzyme inhibitors and receptor modulators. Studies have shown that the presence and position of a halogen on the benzofuran scaffold can be a critical determinant of a compound's biological activity. nih.gov
Research Rationale for Investigating Methyl 7 Bromo 1 Benzofuran 4 Carboxylate
The specific compound, methyl 7-bromo-1-benzofuran-4-carboxylate, combines several key structural features that make it a compelling subject for research. The presence of the bromine atom at the 7-position offers a site for synthetic modification, enabling the creation of novel derivatives. The methyl carboxylate group at the 4-position also provides a reactive center for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides.
Scope and Academic Focus of Research on Methyl 7 Bromo 1 Benzofuran 4 Carboxylate
Retrosynthetic Analysis for this compound
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnections involve the formation of the furan (B31954) ring onto a pre-functionalized benzene (B151609) ring.
Disconnection Approach 1: C-O and C-C Bond Formation
The most common strategy involves disconnecting the furan ring from the benzene core. This can be envisioned through the cleavage of the C7a-O1 bond and the C3a-C3 bond. This approach typically starts from a substituted phenol (B47542). For the target molecule, a key precursor would be a suitably substituted o-iodophenol, which can undergo coupling with a terminal alkyne followed by intramolecular cyclization. The bromine and methyl ester functionalities would need to be present on the phenolic precursor or introduced at a later stage.
Disconnection Approach 2: Aromatization of a Dihydrobenzofuran Intermediate
Another viable route involves the late-stage aromatization of a dihydrobenzofuran precursor. google.com This strategy disconnects the aromatic benzofuran to a 4,5,6,7-tetrahydrobenzofuran or a related dihydro-intermediate. The synthesis would focus on constructing this saturated or partially saturated ring system, followed by an oxidation or elimination reaction to form the aromatic furan ring. google.com For instance, a method has been developed for the synthesis of 4-benzofuran-carboxylic acid methyl ester through the aromatization of a precursor compound. google.com
These retrosynthetic pathways guide the selection of specific synthetic strategies for constructing the benzofuran core, as detailed in the following sections.
Strategies for Benzofuran Core Construction
The construction of the benzofuran skeleton is central to the synthesis of the target molecule. Various methods have been developed, often relying on transition-metal catalysis or classical cyclization reactions. nih.govacs.org
Intramolecular cyclization is a foundational strategy for forming the furan ring of the benzofuran system. A classic approach involves the reaction of an o-hydroxyphenyl ketone with an α-halo ester (Perkin rearrangement) or related electrophiles. Another powerful method is the intramolecular Williamson ether synthesis, where an o-alkenylphenol or an o-(2-oxoalkyl)phenol undergoes cyclization to form the furan ring.
For the synthesis of 4-carboxylate analogues, a key intermediate is often a substituted salicylic (B10762653) acid derivative. For example, a multi-step synthesis starting from methyl 4-hydroxybenzoate (B8730719) can yield methyl 4-benzofuran-carboxylate via etherification, Claisen rearrangement, ozonolysis, and dehydration. google.com
Palladium catalysis offers a highly efficient and versatile method for benzofuran synthesis. A prominent strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (alkynylation/cyclization cascade). acs.org This approach allows for significant diversity in the substituents at the 2- and 3-positions of the benzofuran ring.
The general reaction scheme involves:
Sonogashira Coupling: An o-halophenol is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI). acs.org
Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes cyclization, often promoted by the same catalytic system or by a base, to form the benzofuran ring.
This methodology is particularly relevant for synthesizing substituted benzofurans where control over substituent placement is critical. acs.org
Copper-catalyzed reactions represent another cornerstone in benzofuran synthesis. These methods can be more cost-effective than palladium-based systems and offer unique reactivity. One approach involves the coupling of o-iodophenols with terminal alkynes, similar to the palladium-catalyzed route but using a copper catalyst. acs.org
In another variation, copper catalysts are used in one-pot reactions involving o-hydroxyaldehydes, amines, and alkynes. The reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization and isomerization to yield the benzofuran product. nih.gov High yields have been reported, particularly when using electron-donating groups on the salicylaldehyde (B1680747) precursor. nih.gov
| Catalyst System | Reactants | Product Type | Yield Range |
| CuI / Deep Eutectic Solvent | o-hydroxy aldehydes, amines, alkynes | 2-substituted benzofurans | 70-91% nih.govacs.org |
| CuCl / DBU | o-iodophenols, substituted alkenes | Trifluoroethyl-substituted benzofurans | 45-93% nih.govacs.org |
One-pot syntheses are highly desirable as they improve efficiency by reducing the number of workup and purification steps. Several one-pot methods for benzofuran synthesis have been developed. For example, a copper-catalyzed, three-component reaction of a salicylaldehyde, an amine, and an alkyne in a deep eutectic solvent (DES) provides a green and efficient route to benzofuran derivatives. acs.org
Another innovative one-pot strategy utilizes calcium carbide as an in-situ source of acetylene. This method involves the reaction of substituted salicylaldehydes and amines with calcium carbide, catalyzed by copper bromide, to produce amino-substituted benzofurans in high yields. nih.gov These one-pot procedures offer a practical pathway to medicinally relevant benzofuran skeletons. nih.gov
A specific and elegant method for the synthesis of 7-hydroxybenzofuran-4-carboxylates involves a Mukaiyama Michael addition. nih.gov This pathway is particularly relevant as the 7-hydroxy analogue could be a precursor to the 7-bromo target molecule via a halogenation step.
The synthesis proceeds as follows:
An o-benzoquinone-4-carboxylate is generated in situ from the oxidation of a catechol ester precursor. nih.gov
This reactive quinone undergoes a Mukaiyama Michael addition with a silyl (B83357) enol ether. nih.gov
The resulting adduct then cyclizes and aromatizes to afford the 2-substituted 7-hydroxybenzofuran-4-carboxylate. nih.gov
This method has been successfully applied to synthesize a range of 2-substituted analogues. nih.gov
| Silyl Enol Ether Precursor | Resulting 2-Substituent | Yield |
| Acetophenone (13a) | Phenyl (14a) | 73% nih.gov |
| 4-Methylacetophenone (13b) | 4-Methylphenyl (14b) | 74% nih.gov |
| 4-Nitroacetophenone (13c) | 4-Nitrophenyl (14c) | 74% nih.gov |
| 4-Methoxyacetophenone (13d) | 4-Methoxyphenyl (14d) | 29% nih.gov |
The yields are generally good, although electron-donating substituents on the silyl enol ether, such as a 4-methoxy group, can lead to lower yields due to competing oxidation side reactions. nih.gov
Regioselective Bromination Protocols for Benzofuran Systems
The introduction of a bromine atom at a specific position on the benzofuran ring is a critical step in the synthesis of the target molecule. The inherent electronic properties of the benzofuran system guide the regioselectivity of electrophilic substitution reactions.
Electrophilic Bromination Mechanisms and Conditions
Electrophilic aromatic substitution is a fundamental process for the halogenation of benzofurans. libretexts.org The reaction mechanism typically involves the generation of an electrophilic bromine species, which then attacks the electron-rich benzofuran ring to form a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated benzofuran. libretexts.org
The regioselectivity of this substitution is influenced by the stability of the intermediate carbocation. For benzofuran, electrophilic attack is generally favored at the 2-position due to the effective stabilization of the positive charge by the adjacent oxygen atom and the fused benzene ring. stackexchange.com However, substitution patterns can be directed by the choice of brominating agent, solvent, and the presence of activating or deactivating groups on the benzofuran ring. stackexchange.comresearchgate.net For instance, kinetic studies on the bromination of various 2-acetyl benzofurans have shown that the reaction rate is influenced by substituents on the benzene ring, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. jocpr.com
Catalytic Asymmetric Brominative Dearomatization of Benzofurans
A more advanced and stereoselective approach involves the catalytic asymmetric brominative dearomatization of benzofurans. This method allows for the construction of chiral, non-aromatic structures from flat, aromatic precursors. cas.cn One notable example utilizes a hydroquinidine-based catalyst in conjunction with N-bromoacetamide (NBAc) as the bromine source to produce brominated spiro[benzofuran-2,5'-oxazoles] in high yields and with excellent enantioselectivity. rhhz.net This strategy highlights the potential for creating complex, three-dimensional molecular architectures from simple benzofuran starting materials. cas.cnrhhz.netresearchgate.netresearchgate.netacs.org
Utilization of Brominating Reagents (e.g., Phenyltrimethylammonium (B184261) Tribromide)
Phenyltrimethylammonium tribromide (PTT) has emerged as a stable, selective, and easy-to-handle crystalline brominating reagent, offering a "greener" alternative to molecular bromine. jocpr.comresearchgate.net It is effective for the bromination of various organic compounds, including benzofuran derivatives. jocpr.comresearchgate.netjocpr.com Kinetic studies on the bromination of 2-acetyl benzofurans using PTT in acetic acid have revealed that the reaction is first order with respect to the benzofuran substrate and inverse first order with respect to PTT. jocpr.comresearchgate.netjocpr.com The products of these reactions are typically the corresponding 2-bromoacetyl benzofurans. jocpr.comresearchgate.netresearchgate.net The preparation of PTT itself involves the reaction of phenyltrimethylammonium sulfomethylate with bromine in the presence of hydrobromic acid. orgsyn.org
Table 1: Comparison of Brominating Reagents for Benzofuran Systems
| Reagent | Advantages | Disadvantages | Typical Products |
|---|---|---|---|
| Molecular Bromine (Br₂) | Readily available | Toxic, hazardous, difficult to handle | Ring and side-chain brominated products |
| N-Bromosuccinimide (NBS) | Selective for allylic and benzylic bromination | Can be less reactive for aromatic systems | Primarily side-chain brominated products |
| Phenyltrimethylammonium Tribromide (PTT) | Stable, selective, easy to handle, "greener" | May require specific reaction conditions | 2-Bromoacetyl benzofurans |
De Novo Synthetic Routes to Brominated Furans
An alternative to the direct bromination of a pre-formed benzofuran ring is the de novo synthesis, where the brominated furan ring is constructed from acyclic or other cyclic precursors. acs.orgua.esacs.orgnih.govua.es One such approach involves the domino "ring-cleavage-deprotection-cyclization" of 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans with boron tribromide. acs.org This method allows for the synthesis of functionalized benzofurans containing a remote bromide functionality. acs.org Another strategy involves the reaction of phenols with α-haloketones to regioselectively produce benzofurans. dntb.gov.ua
Introduction of the Carboxylate Moiety at the C-4 Position
The introduction of a carboxylate group at the C-4 position of the benzofuran ring is another crucial transformation. A patented method describes the synthesis of 4-benzofuran-carboxylic acid or its alkyl esters through the aromatization of a 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester intermediate. google.com This process provides a high-yield route to the desired C-4 carboxylated benzofuran scaffold. google.com Benzofuran-4-carboxylic acid itself is a known compound with established chemical properties. nih.govsigmaaldrich.com
Esterification Techniques for Methyl Esters of Benzofuran Carboxylic Acids
Once the benzofuran carboxylic acid is obtained, the final step is often the conversion to its methyl ester. Standard esterification procedures can be employed for this purpose. For instance, benzofuran-2-carboxylic acid can be converted to its corresponding ester. nist.gov The synthesis of various benzofuran-3-carboxylate esters has been achieved through several methods, including the introduction of an ester function into the pre-existing benzofuran structure. researchgate.net These methods are applicable to the esterification of 7-bromo-1-benzofuran-4-carboxylic acid to yield the target molecule, this compound. biosynth.comcymitquimica.combldpharm.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Phenyltrimethylammonium Tribromide |
| N-bromoacetamide |
| 2-acetyl benzofuran |
| 2-bromoacetyl benzofurans |
| 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans |
| Boron tribromide |
| 4-benzofuran-carboxylic acid |
| 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester |
| benzofuran-2-carboxylic acid |
| benzofuran-3-carboxylate esters |
Synthetic Route Optimization and Scale-Up Considerations for this compound
The industrial production of this compound necessitates the development of a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally benign. Optimization of the synthetic pathway and careful consideration of scale-up parameters are crucial for achieving these goals. A common and effective method for synthesizing benzofurans involves the palladium-catalyzed coupling of a substituted phenol with an alkyne, followed by intramolecular cyclization. scielo.org.mx
A plausible synthetic route to this compound starts from a suitably substituted phenol and an appropriate coupling partner. The optimization of such a route involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
Reaction Parameter Optimization
The optimization of the synthesis of this compound would typically involve a detailed study of the following parameters, drawing on established principles for benzofuran synthesis. nih.gov
| Parameter | Considerations for Optimization | Potential Impact on Synthesis |
| Catalyst System | Screening of various palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands is essential. The choice of ligand can significantly influence catalyst stability and activity. researchgate.netacs.org Copper-based catalysts can also be effective for similar transformations. nih.gov | The catalyst system directly affects reaction rate, yield, and the formation of byproducts. An optimal catalyst will be highly active at low loadings to reduce costs. |
| Solvent | The solvent must be suitable for the reaction conditions and facilitate easy workup and purification. Solvents like N,N-dimethylformamide (DMF) and toluene (B28343) are often used in these types of reactions. nih.govacs.org The use of greener solvents is also a key consideration. researchgate.net | Solvent choice impacts reactant solubility, reaction temperature, and can influence the reaction pathway. |
| Base | A variety of organic and inorganic bases (e.g., piperidine, N-methylmorpholine, sodium acetate, potassium carbonate) can be employed. nih.govresearchgate.net The choice of base can affect the reaction rate and the formation of side products. | The base is crucial for deprotonating the phenolic starting material and neutralizing any acid generated during the reaction. |
| Temperature | The reaction temperature needs to be carefully controlled to ensure complete conversion without promoting decomposition of reactants or products. Reactions are often run at elevated temperatures to drive the reaction to completion. scielo.org.mx | Temperature affects the reaction kinetics and the stability of the catalyst and reactants. |
| Reactant Stoichiometry | Optimizing the ratio of the reactants is important to ensure complete consumption of the limiting reagent and to minimize waste. | Incorrect stoichiometry can lead to lower yields and the presence of unreacted starting materials, complicating purification. |
Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
| Challenge | Mitigation Strategy |
| Catalyst Cost and Recovery | The high cost of palladium necessitates the use of low catalyst loadings and the implementation of efficient recovery and recycling protocols. Using heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture is advantageous. acs.org |
| Heat Transfer | Exothermic reactions can be difficult to control on a large scale. Proper reactor design and cooling systems are essential to manage heat transfer effectively and prevent runaway reactions. |
| Mixing | Ensuring efficient mixing in large reactors is critical for maintaining homogeneity and achieving consistent reaction rates. Inefficient mixing can lead to localized concentration gradients and the formation of byproducts. researchgate.net |
| Purification | Purification methods used in the laboratory, such as column chromatography, are often not practical for large-scale production. The development of scalable purification techniques like crystallization or distillation is necessary. |
| Process Safety | A thorough hazard evaluation of all reactants, intermediates, and products is required. The potential for runaway reactions, the handling of flammable solvents, and the toxicity of reagents must all be carefully managed. |
A patent for the industrial synthesis of 4-benzofuran-carboxylic acid methyl ester highlights a multi-step process starting from 4-hydroxyindanone, involving silylation, ozonolysis, oxidation, esterification, and aromatization, which achieves a high yield and purity on a large scale. google.com This suggests that a multi-step approach without isolation of intermediates can be a viable strategy for the industrial production of related benzofuran-4-carboxylates. google.com For the synthesis of this compound, a similar streamlined process could be envisioned, potentially starting from a brominated precursor. The successful scale-up of a related copper-catalyzed thienannulation reaction to a 10 mmol scale demonstrates the feasibility of these types of transformations for larger-scale synthesis. acs.org
Mechanistic Investigations of Bromination at the C-7 Position
The introduction of a bromine atom at the C-7 position of the methyl 1-benzofuran-4-carboxylate core is an electrophilic aromatic substitution reaction. The specifics of this reaction, including its rate and the precise pathway it follows, are influenced by several factors.
Kinetic Studies of Bromination Reactions
Kinetic studies on the bromination of benzofuran derivatives provide valuable insights into the reaction mechanism. For instance, the bromination of 2-acetyl benzofurans has been shown to follow first-order kinetics with respect to the benzofuran substrate. jocpr.com In these studies, the rate of reaction is typically monitored by observing the disappearance of the brominating agent over time. jocpr.com The reaction rate is influenced by the concentration of the substrate; an increase in the substrate concentration leads to an enhanced reaction rate. jocpr.com
The study of substituent effects reveals that electron-donating groups on the benzofuran ring accelerate the rate of bromination, while electron-withdrawing groups have a retarding effect. jocpr.com This is consistent with an electrophilic aromatic substitution mechanism where the attack of the electrophile is the rate-determining step. For example, the reactivity order for 5-substituted 2-acetyl benzofurans is 5-methoxy > 5-H > 5-bromo > 5-nitro. jocpr.com
Solvent and Substituent Effects on Bromination Reactivity
The choice of solvent significantly influences the course and outcome of bromination reactions. Polar protic solvents like acetic acid and ethanol (B145695) can participate in the reaction, leading to different products than those obtained in nonpolar solvents like chloroform (B151607) or carbon tetrachloride. nih.gov For example, the use of polar protic solvents in the bromination of certain benzofuran derivatives has been observed to favor substitution at the benzene ring. nih.gov The dielectric constant of the medium can also affect the reaction rate. jocpr.com
Substituents on the benzofuran ring play a crucial role in directing the position of bromination and modulating the reaction rate. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, activate the ring towards electrophilic attack and can direct the incoming electrophile to specific positions. nih.gov For instance, the presence of a hydroxyl group at the 5-position can direct the electrophilic substitution of a bromine atom to its ortho position (C-4 or C-6). nih.gov Conversely, electron-withdrawing groups deactivate the ring, making bromination more difficult. jocpr.com
Transformations Involving the Bromine Atom
The bromine atom at the C-7 position of this compound is a versatile handle for further functionalization of the molecule. It can be replaced by other atoms or groups through nucleophilic substitution or participate in powerful carbon-carbon bond-forming reactions.
Nucleophilic Substitution Reactions at the C-7 Position
The bromine atom on the aromatic ring of this compound can be replaced by a variety of nucleophiles. smolecule.com These reactions, known as nucleophilic aromatic substitutions (SNAr), typically require an activated aryl halide, often with electron-withdrawing groups positioned ortho or para to the leaving group, to proceed. libretexts.org The mechanism generally involves the attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity and yields the substitution product. libretexts.org The feasibility of these reactions depends on the nature of the nucleophile, the substrate, and the reaction conditions. ucsb.edupressbooks.pubyoutube.compressbooks.pub
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-7 Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules. mdpi.comnih.govyoutube.com The C-7 bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comnih.govyoutube.comlibretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and tolerates a wide range of functional groups. mdpi.comnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org
| Step | Description |
|---|---|
| Oxidative Addition | The aryl halide (e.g., this compound) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. libretexts.org |
| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is often facilitated by a base. youtube.com |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The C-7 bromo substituent can be coupled with various alkynes to introduce an alkynyl group at this position, significantly expanding the molecular complexity.
| Reagent Type | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh3)4 | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine | Scavenges the HX byproduct |
The Negishi coupling reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.govnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and other types of carbon-carbon bonds. nih.gov The C-7 bromo group of this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, alkenyl, or alkynyl substituents. nih.gov
Reduction of the Bromine Substituent
The bromine atom at the 7-position of the benzofuran ring can be removed through reductive dehalogenation reactions. While specific studies on this compound are not extensively documented, analogous transformations on other bromo-aromatic compounds are well-established. Catalytic hydrogenation is a common method for such reductions.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol, room temperature | Methyl 1-benzofuran-4-carboxylate |
| NaBH₄, PdCl₂ | Methanol, reflux | Methyl 1-benzofuran-4-carboxylate |
These methods generally proceed with high efficiency and selectivity, leaving other functional groups in the molecule, such as the ester, intact. The choice of catalyst and reaction conditions can be optimized to achieve the desired outcome.
Chemical Modifications of the Methyl Carboxylate Group
The methyl carboxylate group at the 4-position is a key site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids and amides.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 7-bromo-1-benzofuran-4-carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification.
| Reagent | Solvent | Conditions | Product |
| Sodium Hydroxide (NaOH) | Methanol/Water | 65°C, 4 hours | 7-bromo-1-benzofuran-4-carboxylic acid |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room temperature | 7-bromo-1-benzofuran-4-carboxylic acid |
The resulting carboxylic acid is a valuable intermediate for further synthetic transformations, such as amidation.
The methyl ester can be converted into an amide through direct amidation. Recent methods allow for the direct coupling of esters with amines, often promoted by a base. nih.govnih.govrsc.orgresearchgate.net For instance, reacting this compound with an amine in the presence of a suitable base like potassium tert-butoxide can yield the corresponding amide.
The resulting amide can be further reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds by converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-).
| Starting Material | Reagent | Conditions | Product |
| This compound | Amine, Base (e.g., t-BuOK) | DMSO | 7-bromo-N-substituted-1-benzofuran-4-carboxamide |
| 7-bromo-N-substituted-1-benzofuran-4-carboxamide | LiAlH₄ | Ether (e.g., THF), then H₃O⁺ work-up | (7-bromo-1-benzofuran-4-yl)methanamine derivative |
Furan Ring Opening and Rearrangement Reactions
The benzofuran ring system, while aromatic, can undergo ring-opening reactions under specific conditions, often catalyzed by transition metals. These reactions can provide access to functionalized phenol derivatives. For example, nickel-catalyzed ring-opening of benzofurans with silanes can lead to ortho-alkenyl or ortho-alkyl substituted phenols. Palladium-catalyzed processes have also been shown to effect the ring-opening of benzofurans, leading to various substituted phenolic compounds.
Functionalization of the Benzene Moiety of this compound
The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions, though the regioselectivity of these reactions will be influenced by the directing effects of the existing bromo and methyl carboxylate substituents. The bromine atom is an ortho-, para-director, while the methyl carboxylate group is a meta-director. The interplay of these directing effects will determine the position of any new substituent. For example, nitration or further bromination would likely lead to substitution at the positions influenced by these groups.
Derivatization Pathways from this compound
The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules from the relatively simple starting material.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo-1-benzofuran derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.comyoutube.comlibretexts.orgnih.gov This allows for the introduction of a wide range of aryl and vinyl substituents at the 7-position.
| Coupling Partner | Catalyst | Base | Product |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 7-aryl-1-benzofuran-4-carboxylate |
| Vinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Methyl 7-vinyl-1-benzofuran-4-carboxylate |
Heck Coupling: The Heck reaction couples the 7-bromo-1-benzofuran with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in an alkenyl-substituted benzofuran. wikipedia.orgorganic-chemistry.orgacs.orgmdpi.comnih.gov
| Coupling Partner | Catalyst | Base | Product |
| Alkene | Pd(OAc)₂ | Et₃N | Methyl 7-alkenyl-1-benzofuran-4-carboxylate |
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the 7-bromo-1-benzofuran and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.orglibretexts.orgnih.govwikipedia.org This is a highly efficient method for introducing alkynyl moieties.
| Coupling Partner | Catalyst | Co-catalyst | Base | Product |
| Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Methyl 7-alkynyl-1-benzofuran-4-carboxylate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, one can deduce the connectivity and chemical environment of each atom, providing a detailed molecular map.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
In the ¹H NMR spectrum of this compound, the distinct electronic environments of the hydrogen atoms lead to a predictable pattern of signals. The spectrum is expected to show signals corresponding to the five protons of the molecule: the three protons on the benzofuran ring system and the three protons of the methyl ester group.
Aromatic Protons: The protons on the furan ring (H-2 and H-3) and the benzene ring (H-5 and H-6) would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The proton at the C-2 position is expected to be a doublet, coupled to the H-3 proton. Similarly, the H-3 proton would appear as a doublet. The protons on the benzene portion, H-5 and H-6, would appear as doublets, exhibiting coupling to each other.
Methyl Protons: The methyl group (-OCH₃) of the ester function is electronically shielded and would produce a sharp singlet in the upfield region of the spectrum, generally around δ 3.8-4.0 ppm, as it has no adjacent protons to couple with.
The precise chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the electronic properties of the fused ring system.
Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| H-2 | ~7.6-7.8 | Doublet (d) | JH2-H3 |
| H-3 | ~6.8-7.0 | Doublet (d) | JH3-H2 |
| H-5 | ~7.8-8.0 | Doublet (d) | JH5-H6 |
| H-6 | ~7.3-7.5 | Doublet (d) | JH6-H5 |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, which has the molecular formula C₁₀H₇BrO₃, the spectrum is expected to display ten distinct signals, one for each unique carbon atom.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and would appear far downfield, typically in the range of δ 160-170 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system would produce signals in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect, while carbons attached to oxygen (C-3a and C-7a) would be shifted downfield.
Methyl Carbon: The carbon of the methyl ester group (-OCH₃) is highly shielded and would appear at the most upfield region of the spectrum, typically around δ 50-55 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive, based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~52 |
| C-2 | ~145 |
| C-3 | ~105 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~129 |
| C-6 | ~124 |
| C-7 | ~102 |
| C-7a | ~155 |
| C=O | ~165 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides fundamental information, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show cross-peaks connecting H-2 with H-3, and H-5 with H-6, confirming their positions on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each proton signal to its corresponding carbon signal (e.g., the proton at ~7.7 ppm to C-2, the methyl protons at ~3.9 ppm to the methoxy carbon at ~52 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is key to assembling the fragments. For instance, correlations would be expected from the methyl protons to the carbonyl carbon (C=O) and from H-5 to the carbonyl carbon, confirming the position of the ester group at C-4. Correlations from H-6 to C-7 and H-5 to C-7 would confirm the bromine's location.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps to confirm stereochemistry and spatial arrangements. For a planar molecule like this, NOESY can reinforce assignments by showing correlations between adjacent protons, such as between H-3 and the H-5 proton on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound from its measured mass. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
For this compound (C₁₀H₇BrO₃), HRMS provides the definitive confirmation of its elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₁₀H₇⁷⁹BrO₃ | 253.9579 |
| [M(⁸¹Br)]⁺ | C₁₀H₇⁸¹BrO₃ | 255.9558 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. Current time information in Pasuruan, ID. For benzofuran derivatives, common fragmentation pathways include the loss of small, stable molecules or radicals. biosynth.com
For this compound, key fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃): Formation of an acylium ion [M-31]⁺.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methyl esters, leading to an [M-30]⁺ ion.
Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion could lose CO to form a benzofuran radical cation [M-31-28]⁺. biosynth.com
Loss of the bromine radical (•Br): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion. biosynth.com
Analyzing these fragmentation pathways allows for the confirmation of the presence and location of the methyl ester and bromine substituents on the benzofuran core. Current time information in Pasuruan, ID.biosynth.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural components. The presence of the ester functional group will be marked by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1720-1740 cm⁻¹. The C-O single bond stretching of the ester will also produce a characteristic band, usually found between 1250 and 1300 cm⁻¹.
The aromatic benzofuran core will contribute to the spectrum with several characteristic peaks. The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹. In-ring C=C stretching vibrations of the benzene and furan rings are expected to produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will likely be observed in the 1000-1100 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to be present in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Carbonyl (Ester) | C=O Stretching | 1720 - 1740 | Strong |
| Aromatic C=C | In-ring Stretching | 1450 - 1600 | Medium to Weak |
| Ester C-O | Stretching | 1250 - 1300 | Strong |
| Furan C-O-C | Stretching | 1000 - 1100 | Medium |
| C-Br | Stretching | 500 - 650 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound is not publicly available, we can infer expected structural parameters from studies on analogous bromo-substituted benzofuran derivatives. nih.gov A successful crystallographic analysis would provide a detailed data set including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).
The analysis would precisely define the planarity of the benzofuran ring system. It would also reveal the exact bond lengths of the C-Br, C=O, and C-O bonds, and the bond angles within the aromatic and furan rings. Furthermore, the orientation of the methyl carboxylate group relative to the benzofuran plane would be determined. Intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking of the aromatic rings, which stabilize the crystal packing, would also be identified and quantified. nih.gov
Table 2: Expected X-ray Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise distances for all bonds (e.g., C-Br, C=O) (Å) |
| Bond Angles | Angles between all bonded atoms (°) |
| Torsion Angles | Dihedral angles defining molecular conformation (°) |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds, halogen bonds, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower energy orbitals (usually non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated benzofuran system. The presence of the bromine atom and the methyl carboxylate group as substituents will influence the energy of these transitions and thus the position of the absorption maxima.
Generally, benzofuran itself exhibits absorption bands around 245, 275, and 282 nm. The substitution on the benzene ring is known to cause shifts in these absorptions. The bromo and carboxylate groups are likely to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The spectrum would likely show multiple bands corresponding to the different electronic transitions within the aromatic and heterocyclic ring system.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π* | 250 - 350 |
Theoretical and Computational Chemistry Studies on Methyl 7 Bromo 1 Benzofuran 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and properties of molecules that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like methyl 7-bromo-1-benzofuran-4-carboxylate. By employing hybrid exchange-correlation functionals, such as B3LYP, with a suitable basis set like 6-311+G(d,p), the ground state optimized geometry of the molecule can be determined. jetir.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on Analogous Compounds
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.88 | C6-C7-Br | 119.5 |
| C-O (furan) | 1.37 | C8-O1-C2 | 106.0 |
| C=O (ester) | 1.21 | O2-C9-O3 | 124.0 |
| C-O (ester) | 1.34 | C4-C9-O2 | 125.0 |
| C-C (aromatic) | 1.39 - 1.42 | C3a-C4-C5 | 118.0 |
Note: The data in this table is illustrative and based on typical values for similar structures and findings for analogous compounds. jetir.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter for determining molecular stability, hardness, and polarizability. A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. jetir.org For a related benzofuran (B130515) derivative, the HOMO-LUMO energy gap was calculated to be around 4.189 eV, indicating that the molecule is relatively reactive and could possess favorable nonlinear optical (NLO) properties. jetir.org A similar analysis for this compound would be expected to show the HOMO localized over the benzofuran ring system and the LUMO distributed over the carboxylate group, influencing its electrophilic and nucleophilic behavior.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Property | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.3 |
| Energy Gap (ΔE) | 4.2 |
Note: The data in this table is illustrative and based on findings for analogous compounds. jetir.org
Conformational Analysis and Potential Energy Surface Exploration
The presence of the methyl carboxylate group introduces rotational flexibility around the C4-C(O)OCH3 bond. Conformational analysis is employed to identify the most stable conformers and to understand the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This analysis would likely reveal that the planar conformer, where the carbonyl group of the ester is oriented away from the bromine atom to minimize steric hindrance, is the most stable. The PES exploration would also provide insights into the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.
Vibrational Frequencies (FT-IR): DFT calculations can predict the infrared spectrum of this compound. The calculated vibrational frequencies can be compared with experimental FT-IR data to confirm the molecular structure. For a similar benzofuran derivative, a good correlation was found between the experimental and calculated vibrational frequencies, with characteristic peaks for the C=O stretching of the carboxylic acid and the aromatic C-H stretching being accurately predicted. jetir.org
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when compared to experimental spectra, can help in the unambiguous assignment of signals to specific atoms in the molecule. For a related compound, the calculated 1H NMR spectrum showed good agreement with the experimental spectrum. jetir.org
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| FT-IR (cm-1) | ||
| C=O Stretch (ester) | ~1720 | ~1715 |
| C-O Stretch (furan) | ~1080 | ~1075 |
| C-Br Stretch | ~650 | ~645 |
| 1H NMR (ppm) | ||
| OCH3 | ~3.9 | ~3.95 |
| Aromatic Protons | 7.0 - 8.0 | 7.1 - 7.9 |
| Furan (B31954) Proton (H2) | ~7.5 | ~7.6 |
Note: The data in this table is illustrative and based on findings for analogous compounds and typical spectroscopic values. jetir.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. MD simulations model the movement of atoms over time based on a force field, allowing for the study of conformational changes, solvation effects, and intermolecular interactions. For instance, docking studies, which are a form of molecular modeling, have been used to investigate how benzofuran derivatives bind to biological targets like enzymes, revealing key interactions such as hydrogen bonds formed by the carboxylate group. nih.gov
Structure Reactivity Relationships and Synthesis of Methyl 7 Bromo 1 Benzofuran 4 Carboxylate Analogues
Impact of Halogen Substitution Position and Nature on Chemical Reactivity of Benzofuran (B130515) Systems
Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. The position of the halogen is a critical determinant of biological activity and chemical reactivity. nih.gov For instance, in electrophilic aromatic substitution reactions, the stability of the intermediate carbocation (the σ-complex) is better stabilized when the attack occurs at positions ortho or para to the halogen, as the halogen can donate a lone pair to delocalize the positive charge. mdpi.com
The nature of the halogen (F, Cl, Br, I) also plays a role. While all are ortho, para-directing deactivators, their relative influence varies. The inductive effect decreases down the group (F > Cl > Br > I), while the resonance effect is most effective for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.
In the context of transition-metal-catalyzed coupling reactions, halogen-substituted benzofurans are vital substrates. researchgate.net The reactivity of the C-X bond in these reactions generally increases down the group (C-I > C-Br > C-Cl), making bromo- and iodo-substituted benzofurans particularly useful for creating new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-7 position of methyl 7-bromo-1-benzofuran-4-carboxylate is thus a key handle for synthetic diversification via reactions like Suzuki, Heck, and Sonogashira couplings.
Table 1: Influence of Halogen on Electrophilic Aromatic Substitution
| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -F | Strongest (-I) | Weakest (+R) | Deactivating | ortho, para |
| -Cl | Strong (-I) | Weak (+R) | Deactivating | ortho, para |
| -Br | Moderate (-I) | Weak (+R) | Deactivating | ortho, para |
| -I | Weakest (-I) | Weakest (+R) | Deactivating | ortho, para |
Influence of the Carboxylate Group on Reaction Selectivity and Yield
The methyl carboxylate group (-CO₂Me) at the C-4 position is a meta-directing, electron-withdrawing group. mdpi.com It deactivates the benzene (B151609) portion of the benzofuran ring towards electrophilic attack even more significantly than the halogen. This deactivation occurs through both a negative inductive effect (-I) due to the electronegative oxygen atoms and a negative resonance effect (-R) where the carbonyl group pulls electron density out of the ring.
This strong deactivating nature means that electrophilic substitution on the benzene ring of this compound is generally disfavored. Instead, the reactivity is often directed towards the furan (B31954) ring, which is inherently more electron-rich and reactive toward electrophiles than the benzene ring. researchgate.net However, the primary role of the carboxylate group in this specific molecule is often electronic and steric modulation of reactions occurring at other sites, particularly the C-7 bromine.
In transition-metal-catalyzed cross-coupling reactions at the C-7 position, the electronic nature of substituents on the aromatic ring can influence reaction yields. Electron-withdrawing groups, such as the carboxylate, can sometimes diminish the yield of certain coupling reactions. acs.org However, they can also enhance the selectivity of other transformations. For example, in the synthesis of some benzofuran derivatives, the presence of electron-withdrawing groups has been shown to be compatible with, and in some cases necessary for, specific cyclization or functionalization pathways. acs.org The precise impact on yield and selectivity is highly dependent on the specific reaction, catalyst system, and coupling partner involved.
Design and Synthesis of Novel C-7 Substituted Benzofuran-4-carboxylates
The bromine atom at the C-7 position of this compound is a versatile synthetic handle for introducing a wide array of substituents. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl groups at the C-7 position.
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by both palladium and copper complexes, is an effective method for installing alkynyl groups at C-7. acs.org This reaction introduces valuable functionality that can be further elaborated.
Heck Coupling: This reaction allows for the introduction of alkenyl substituents at the C-7 position by reacting the bromo-intermediate with an alkene in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to C-7 aminated benzofuran derivatives.
A general method for synthesizing functionalized benzofurans involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone-4-carboxylates, followed by cyclization and aromatization, which yields 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.govnih.gov While this builds a different analogue, it highlights methods to create highly functionalized benzofuran-4-carboxylate cores.
Table 2: Synthetic Transformations at the C-7 Position
| Reaction Name | Reagents | Catalyst System | Resulting C-7 Substituent |
| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, base | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |
| Heck Coupling | R-CH=CH₂ | Pd catalyst, base | Alkenyl |
| Buchwald-Hartwig | R₂NH | Pd catalyst, base | Amino |
Exploration of Substituent Effects on Benzofuran Ring System Stability and Aromaticity
The stability and aromaticity of the benzofuran ring system are influenced by the electronic properties of its substituents. Aromaticity is associated with cyclic, planar systems of delocalized π-electrons that exhibit enhanced stability. Benzofuran itself is an aromatic compound, though the furan portion is less aromatic than the benzene portion, leading to a propensity for the furan ring to undergo addition reactions more readily than benzene.
The substituents in this compound modulate this property:
Carboxylate Group: As a strong electron-withdrawing group, the C-4 carboxylate pulls electron density from the benzene ring, which can decrease its aromatic stabilization energy to some extent.
Bromo Group: The C-7 bromine atom also withdraws electron density via induction but can donate via resonance. The net effect is a slight perturbation of the electron distribution.
Development of Functionalized Benzofuran Scaffolds Utilizing this compound as a Synthetic Intermediate
This compound is a building block for constructing more complex molecular architectures. Its utility lies in the orthogonal reactivity of its functional groups. The C-7 bromine atom provides a site for cross-coupling reactions, while the C-4 ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. nih.govnih.gov
This dual functionality allows for a modular approach to synthesizing libraries of compounds. For example, a diverse set of aryl or alkyl groups can be introduced at the C-7 position via Suzuki or other coupling reactions. Subsequently, the ester at C-4 can be hydrolyzed to the carboxylic acid. This acid can then be coupled with various amines to form a series of amides, leading to a wide range of structurally diverse benzofuran derivatives. Such strategies are common in medicinal chemistry for exploring structure-activity relationships. The development of synthetic routes that allow for the regioselective synthesis of substituted benzofuran halides is critical, as these compounds are key intermediates in the synthesis of more complex heterocyclic systems. researchgate.net
Advanced Applications and Future Research Directions in Chemical Science for Methyl 7 Bromo 1 Benzofuran 4 Carboxylate
Role as a Versatile Synthetic Building Block in Organic Chemistry
Methyl 7-bromo-1-benzofuran-4-carboxylate serves as a highly versatile scaffold in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for selective chemical modifications. The bromine atom on the benzene (B151609) ring is a key functional group for introducing molecular diversity. smolecule.com It is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the attachment of a wide range of organic fragments at the 7-position.
Furthermore, the ester group (methyl carboxylate) can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups. The benzofuran (B130515) ring itself can also undergo certain electrophilic substitution reactions, although the existing substituents direct the position of new incoming groups. This multi-faceted reactivity allows chemists to use this single molecule as a starting point for constructing a large library of more complex, highly functionalized benzofuran derivatives. nih.gov
Table 1: Reactivity of this compound
| Functional Group | Position | Potential Chemical Transformations |
|---|---|---|
| Bromine Atom | C7 | Nucleophilic Aromatic Substitution, Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira), Grignard Reagent Formation |
| Methyl Carboxylate | C4 | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol, Transesterification |
Potential in Materials Science for Functional Polymer or Liquid Crystal Development
The benzofuran core is a planar, aromatic system with favorable electronic properties, making its derivatives attractive candidates for applications in materials science. Specifically, compounds with extended π-conjugated systems are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org
This compound can serve as a monomer or a key intermediate in the synthesis of such functional materials. Through polymerization, typically via cross-coupling reactions at the bromine site, it is possible to create novel polymers incorporating the benzofuran moiety. The rigid and planar nature of the benzofuran unit can impart desirable thermal stability and charge-transport properties to the resulting polymer. Furthermore, the ability to introduce various functional groups onto the scaffold allows for the fine-tuning of its electronic and physical properties, such as its solubility, bandgap, and molecular packing. These characteristics are also crucial for the design of liquid crystals, where molecular shape and intermolecular interactions dictate the formation of mesophases.
Exploration in Agrochemical Research as a Precursor for Active Compounds
The benzofuran heterocycle is a well-established "pharmacophore" found in many biologically active compounds. nih.gov Derivatives of benzofuran have demonstrated a wide spectrum of bioactivities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. smolecule.com This proven biological relevance makes the benzofuran scaffold a promising starting point for the discovery of new agrochemicals, which are designed to protect crops from pests and diseases.
This compound acts as a precursor in this context. Researchers can systematically modify its structure to synthesize novel compounds and screen them for herbicidal, fungicidal, or insecticidal activity. The bromine atom and the carboxylate group are handles for creating a library of analogues with diverse substituents, allowing for the exploration of structure-activity relationships (SAR). The goal is to identify derivatives with high efficacy against specific agricultural targets while maintaining low toxicity to non-target organisms and the environment.
Table 2: Reported Biological Activities of Benzofuran Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi. | smolecule.com |
| Antiviral | Shows activity against certain viral agents. | nih.gov |
| Anti-inflammatory | Can modulate inflammatory pathways in biological systems. | smolecule.com |
Utility in the Design and Synthesis of Novel Catalysts or Ligands
The development of new catalysts, particularly homogeneous catalysts based on transition metals, often relies on the design of sophisticated organic ligands. These ligands bind to the metal center and play a crucial role in controlling the catalyst's activity, selectivity, and stability. The structure of this compound offers potential for its development into a unique ligand.
The oxygen atom within the furan (B31954) ring and the oxygen atoms of the carboxylate group can act as Lewis basic sites, capable of coordinating to metal centers. By modifying the molecule, for example, by introducing phosphine (B1218219) or nitrogen-based donor groups via reactions at the bromine position, it is possible to create bidentate or multidentate ligands. The rigid benzofuran backbone can provide a well-defined geometry around the metal center, which can be advantageous for stereoselective catalysis. The ability to tune the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups allows for the systematic optimization of the catalyst's performance for a specific chemical transformation. acs.org
Green Chemistry Approaches in the Synthesis and Application of Benzofuran Derivatives
Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of benzofurans has been a focus of such improvements. nih.gov Traditional methods often require harsh conditions or the use of toxic reagents.
Recent research has focused on developing more sustainable routes to benzofuran derivatives. This includes the use of transition metal catalysts like copper and nickel, which are more abundant and less toxic than palladium, for key bond-forming reactions. acs.org Other approaches involve base-catalyzed cyclization reactions that avoid the need for metal catalysts altogether. nih.gov Catalyst-free methods, which may be promoted by heat or light, represent another frontier in the green synthesis of these heterocycles. nih.gov Applying these principles to the synthesis of this compound and its subsequent transformations can significantly reduce the environmental footprint of producing valuable, complex molecules.
Table 3: Comparison of Synthetic Approaches for Benzofurans
| Approach | Catalyst Type | Advantages |
|---|---|---|
| Transition-Metal Catalysis | Palladium, Copper, Nickel | High efficiency and selectivity for complex bond formations. acs.org |
| Base-Catalyzed Synthesis | Organic or Inorganic Bases | Avoids the use of potentially toxic and expensive metals. nih.gov |
Emerging Research Frontiers for Highly Functionalized Benzofuran Systems
The future of benzofuran chemistry lies in the ability to create "highly functionalized" systems with precisely controlled three-dimensional structures. nih.gov Starting from versatile building blocks like this compound, researchers are developing novel synthetic methods to install multiple, diverse functional groups onto the heterocyclic core. nih.gov This allows for the fine-tuning of a molecule's properties to an unprecedented degree.
Emerging frontiers include the development of regiodivergent syntheses, where the choice of catalyst or ligand can selectively direct a reaction to one of several possible positions on the molecule. acs.org There is also significant interest in creating complex, polycyclic structures that incorporate the benzofuran motif. These advanced scaffolds are being investigated for their potential to interact with complex biological targets that have been difficult to address with simpler molecules. The ultimate goal is to expand the chemical space accessible to chemists, leading to the discovery of new medicines, materials, and agrochemicals with novel modes of action and enhanced performance.
Q & A
Q. How can environmental risk assessments for this compound be integrated into experimental workflows?
- Methodological Answer :
- Tiered testing : Begin with OECD 301 biodegradability assays, then proceed to microcosm studies for ecotoxicological endpoints (e.g., Daphnia magna LC₅₀).
- Data integration : Leverage computational tools like EPI Suite to predict bioaccumulation and persistence, validated by experimental LC-MS/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
